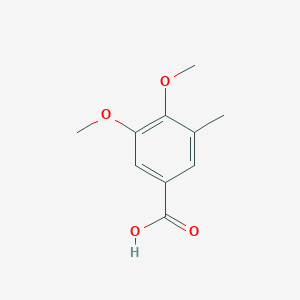
3,4-Dimethoxy-5-methylbenzoic acid
Cat. No. B8517452
Key on ui cas rn:
80547-77-9
M. Wt: 196.20 g/mol
InChI Key: MAXXOQSMNKFVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07696195B2
Procedure details


Under a nitrogen atmosphere 50.0 g (0.25 mol) 3,4-dimethoxy-5-methyl-benzoic acid and 170 g pyridine-hydrochloride were stirred for 2 h at a bath temperature of 160° C. The reaction mixture was poured onto 1 L citric acid solution and extracted with 1 L EtOAc. The organic phase was washed with 1 L water, dried and evaporated down i.vac.



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:14])[C:11]=1[O:12]C)[C:6]([OH:8])=[O:7].Cl.N1C=CC=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>>[OH:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:14])[C:11]=1[OH:12])[C:6]([OH:8])=[O:7] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(=O)O)C=C(C1OC)C
|
|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1 L EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with 1 L water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated down i.vac
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
